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molecular formula C7HD4BrO2 B602585 4-Bromobenzoic-d4 Acid CAS No. 787624-24-2

4-Bromobenzoic-d4 Acid

Cat. No. B602585
M. Wt: 205.04
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Patent
US05412102

Procedure details

4-Bromobenzoic acid (9.98 kg, 48 mol) was suspended in 40 kg of methanol. Sulfuric acid (2 kg, 20 mol) was added and the mixture was heated under reflux for approximately 5 hours. The mixture was cooled over 10 hours to -10° C. and allowed to stand for 5 hours giving a crystalline product. The product was isolated by filtration and the filter cake was washed with methanol (2×3 L). Drying gave methyl 4-bromobenzoate (9.97 kg, 42 mol), m.p. 78°-78.7° C.
Quantity
9.98 kg
Type
reactant
Reaction Step One
Quantity
2 kg
Type
reactant
Reaction Step Two
Quantity
40 kg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:16]O>>[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([O:8][CH3:16])=[O:7])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
9.98 kg
Type
reactant
Smiles
BrC1=CC=C(C(=O)O)C=C1
Step Two
Name
Quantity
2 kg
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
40 kg
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for approximately 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled over 10 hours to -10° C.
CUSTOM
Type
CUSTOM
Details
giving a crystalline product
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
WASH
Type
WASH
Details
the filter cake was washed with methanol (2×3 L)
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
BrC1=CC=C(C(=O)OC)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 42 mol
AMOUNT: MASS 9.97 kg
YIELD: CALCULATEDPERCENTYIELD 87.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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